(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone
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Overview
Description
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone: is a complex organic compound that features a combination of azetidine, quinoxaline, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Coupling with Quinoxaline: The final step involves coupling the azetidine and sulfonyl moieties with quinoxaline through condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include quinoxaline N-oxides.
Reduction: Products may include sulfides or thiols.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: Used in research to study biological pathways and interactions.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Polymer Science: Potential use in the development of specialty polymers with unique properties.
Mechanism of Action
The mechanism of action for (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone
- (3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone
Uniqueness
The presence of the fluorine atom in (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone imparts unique electronic properties, potentially enhancing its reactivity and binding affinity in biological systems compared to its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c19-12-5-7-13(8-6-12)26(24,25)14-10-22(11-14)18(23)17-9-20-15-3-1-2-4-16(15)21-17/h1-9,14H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELWOPQPLRJHPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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